N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine
Description
N-(2,4-Dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine is a quinazoline derivative characterized by a piperazine moiety at the 2-position and a 2,4-dimethoxyphenyl group at the 4-amino position. The structural flexibility of the quinazoline core allows for diverse substitutions, enabling fine-tuning of biological activity, solubility, and selectivity.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-26-14-7-8-17(18(13-14)27-2)22-19-15-5-3-4-6-16(15)23-20(24-19)25-11-9-21-10-12-25/h3-8,13,21H,9-12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEPBSBZSRTGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Phenylureas
The quinazoline core is typically constructed via cyclization reactions. A common approach involves treating 3-methoxycarbonylureas or 3-phenoxycarbonylureas with cyclizing-halogenating agents such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). These conditions facilitate the formation of 2,4-dihaloquinazolines, which serve as precursors for further functionalization. For example:
The choice of halogenating agent influences reaction kinetics and regioselectivity. Phosphorus oxychloride is preferred for its ability to generate 2,4-dichloroquinazoline in >75% yield under reflux conditions.
Piperazine Substitution
Introducing the piperazine moiety at position 2 of the quinazoline core requires nucleophilic aromatic substitution. 2,4-Dichloroquinazoline reacts with piperazine in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) at elevated temperatures (80–120°C). The reaction proceeds via a two-step mechanism:
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Initial substitution at C4 : Piperazine attacks the more electrophilic C4 position due to the electron-withdrawing effect of the adjacent chlorine.
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Second substitution at C2 : The remaining chlorine at C2 is replaced by another piperazine molecule or a different nucleophile.
Controlled stoichiometry (1:1 molar ratio of dichloroquinazoline to piperazine) minimizes bis-piperazinyl byproducts.
Stepwise Synthesis of this compound
Synthesis of 2,4-Dichloroquinazoline
Reagents :
-
3-Methoxycarbonylurea
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Phosphorus oxychloride (POCl₃)
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Catalytic dimethylformamide (DMF)
Procedure :
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3-Methoxycarbonylurea (1.0 eq) is suspended in POCl₃ (5 vol).
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DMF (0.1 eq) is added dropwise to catalyze cyclization.
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The mixture is refluxed at 110°C for 6–8 hours.
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Excess POCl₃ is removed under reduced pressure, yielding 2,4-dichloroquinazoline as a pale-yellow solid.
Yield : 78–82%
Purity (HPLC) : ≥95%
Coupling with 2,4-Dimethoxyaniline
Reagents :
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4-Chloro-2-(piperazin-1-yl)quinazoline
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2,4-Dimethoxyaniline (1.5 eq)
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Potassium carbonate (2.0 eq)
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Ethanol/water (4:1 v/v)
Procedure :
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The chloro intermediate (1.0 eq), 2,4-dimethoxyaniline (1.5 eq), and K₂CO₃ (2.0 eq) are refluxed in ethanol/water for 24 hours.
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The product precipitates upon cooling and is recrystallized from ethanol.
Yield : 60–65%
Purity (NMR) : δ 3.85 (s, 6H, OCH₃), 7.12–8.05 (m, aromatic H)
Optimization of Reaction Conditions
Solvent Effects on Cyclization
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 110 | 52 | 88 |
| Acetonitrile | 82 | 68 | 92 |
| DMF | 120 | 75 | 95 |
Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency by stabilizing transition states.
Catalytic Additives in Piperazine Substitution
| Additive | Concentration (mol%) | Yield (%) |
|---|---|---|
| None | 0 | 58 |
| KI | 5 | 72 |
| CuI | 2 | 68 |
Potassium iodide (KI) improves nucleophilicity via the “halogen dance” mechanism, accelerating substitution.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity Assessment
| Method | Column | Retention Time (min) | Purity (%) |
|---|---|---|---|
| HPLC | C18, 250 × 4.6 mm | 12.3 | 98.5 |
| TLC | Silica GF₂₅₄ | Rf = 0.45 | >95 |
Applications in Drug Development
The compound’s α-adrenoceptor antagonism makes it a candidate for hypertension treatment. Structural analogs exhibit EC₅₀ values of 10–50 nM in vasodilation assays, with improved selectivity over β-adrenoceptors. Modifications at the piperazine N-atom (e.g., alkylation) are being explored to enhance blood-brain barrier permeability .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can modify the quinazoline ring or the piperazine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the quinazoline or piperazine rings.
Scientific Research Applications
Pharmacological Applications
N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine has been investigated for various biological activities, including:
- Anticancer Activity : Quinazoline derivatives have shown promise in inhibiting cancer cell proliferation. Studies indicate that this compound may affect specific signaling pathways involved in cancer progression .
- Neurological Effects : The piperazine component suggests potential applications in treating neurological disorders, possibly by modulating neurotransmitter systems and providing neuroprotective effects .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, indicating that this compound may also possess such capabilities .
Summary of Biological Activities
The following table summarizes the observed biological activities of this compound based on available literature:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells | |
| Neuroprotective | Modulation of neurotransmitter systems | |
| Antimicrobial | Potential inhibition of microbial growth |
Case Studies and Research Findings
Several studies have evaluated the biological activity and therapeutic potential of compounds similar to this compound:
- In Vitro Studies on Cancer Cells : Research has shown that quinazoline derivatives can inhibit the growth of various cancer cell lines. For example, a related compound demonstrated significant anti-proliferative activity against breast cancer cells .
- Neuropharmacological Research : Investigations into piperazine-containing compounds have indicated their ability to cross the blood-brain barrier and modulate central nervous system functions. This suggests potential applications in treating neurodegenerative diseases .
- Antimicrobial Testing : Preliminary studies on structurally similar quinazolines have revealed their efficacy against bacterial strains, highlighting the need for further exploration into the antimicrobial properties of this compound .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The exact pathways depend on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Pharmacological and Physicochemical Properties
Piperazine vs. Piperidine/Phenylpiperazine :
- The target compound’s unsubstituted piperazine may enhance solubility due to its basic nitrogen atoms, compared to bulkier groups like phenylpiperazine (7a) or benzylpiperidine (). Piperazine derivatives often exhibit improved pharmacokinetics, as seen in AZD0530, which has oral bioavailability and a long half-life (40 h in humans) .
- Substitutions on piperazine (e.g., methyl in VUF10499) can alter receptor selectivity. For example, VUF10499’s methylpiperazine contributes to H4R affinity (pKi = 8.12), while the target’s unsubstituted piperazine might favor different targets .
- Substituent Effects on the Quinazoline Core: Chloro vs. In contrast, the target’s 2,4-dimethoxyphenyl group provides steric bulk and lipophilicity, which may improve membrane permeability . Position of Substitution: AZD0530’s 5- and 7-position substituents (tetrahydropyran and ethoxy-piperazine) are critical for c-Src/Abl inhibition, suggesting that substituent placement on the quinazoline ring profoundly impacts target engagement .
Melting Points and Stability :
- Quinazoline derivatives with rigid substituents (e.g., 7c: 248.7–251.9°C) exhibit higher melting points than those with flexible groups. The target compound’s dimethoxyphenyl group may lower its melting point compared to chlorinated analogues .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine is a synthetic compound characterized by its unique structural features, including a quinazoline core, a piperazine moiety, and a dimethoxyphenyl group. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 365.4 g/mol. The presence of the quinazoline ring is significant as it is associated with various biological activities, including anticancer and antimicrobial effects. The piperazine group enhances the pharmacological profile, potentially improving solubility and bioavailability compared to other quinazoline derivatives.
Anticancer Properties
Quinazoline derivatives are well-known for their anticancer properties. Research indicates that this compound exhibits inhibitory effects on several cancer cell lines. In particular, studies have shown that compounds with similar structures can inhibit the activity of critical targets such as c-Met and VEGFR-2, which are involved in tumor growth and metastasis.
A study highlighted that derivatives of quinazolin-4-amines bearing benzimidazole fragments demonstrated potent inhibitory activity against these targets, suggesting that this compound may exhibit similar effects .
Neuropharmacological Effects
The incorporation of the piperazine moiety in the structure has been linked to neuropharmacological effects. Compounds featuring piperazine have been shown to interact with various neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.
The mechanisms through which this compound exerts its biological effects may involve:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in cellular signaling pathways.
- Enzymatic Pathway Interaction : It can modulate enzymatic activities that are crucial for cancer cell proliferation and survival.
- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with other quinazoline derivatives is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6,7-Dimethoxyquinazoline | Quinazoline core with methoxy groups | Anticancer properties |
| 2-(Piperazin-1-yl)quinazoline | Quinazoline with piperazine | Neuropharmacological effects |
| 4-Aminoquinazoline | Amino group at position 4 | Antimicrobial activity |
This table illustrates how variations in substituents on the quinazoline core can lead to differing biological activities. The specific combination of a dimethoxyphenyl group and piperazine moiety in this compound may enhance its pharmacological profiles compared to other derivatives.
Case Studies and Research Findings
Several studies have evaluated the biological activity of quinazoline derivatives:
- Anticancer Activity : A study demonstrated that certain quinazoline derivatives exhibited IC50 values as low as 0.05 μM against c-Met and VEGFR-2, indicating strong potential for anticancer applications .
- Neuropharmacological Studies : Research into piperazine-containing compounds has revealed their ability to modulate serotonin receptors, providing insights into potential treatments for anxiety and depression disorders.
- Antimicrobial Effects : Some derivatives have shown promising results against various bacterial strains, suggesting that modifications to the quinazoline structure can enhance antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What optimized synthetic routes are reported for N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine, and how do reaction conditions affect yield?
- Methodology : The quinazoline core is typically synthesized via cyclization of anthranilic acid derivatives. For example, intermediate 2-phenylquinazolin-4-amine derivatives are prepared using POCl₃-mediated cyclization at 120°C, followed by nucleophilic substitution with piperazine analogs. Demethylation using BBr₃ in DCM (1M, 48h) under inert atmosphere is critical for removing protective methoxy groups, achieving >90% conversion .
- Data :
| Step | Reagent/Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization | POCl₃, 120°C | 75–82% | >95% |
| Piperazine substitution | Piperazine, DIPEA, DMF | 60–70% | 90–96% |
| Demethylation | BBr₃, DCM, 48h | 85–90% | >90% |
Q. How is structural characterization performed for quinazolin-4-amine derivatives, and what spectral benchmarks are critical?
- Methodology : ¹H/¹³C NMR (400–500 MHz) in CDCl₃ or MeOD confirms regiochemistry. Key signals include:
- Quinazoline C-2 proton at δ 7.90–8.10 ppm (d, J = 3.6–9.2 Hz) .
- Piperazine N–CH₂ protons as multiplets at δ 2.48–3.72 ppm .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern kinase inhibition by 2-(piperazin-1-yl)quinazolin-4-amine derivatives?
- Methodology :
- Substituent Effects : 2,4-Dimethoxyphenyl enhances hydrophobic interactions in kinase ATP-binding pockets. Piperazine improves solubility and confers selectivity for Src/Abl kinases over EGFR (IC₅₀: 2 nM vs. >1 μM) .
- Data :
| Kinase | IC₅₀ (nM) | Selectivity Fold (vs. EGFR) |
|---|---|---|
| c-Src | 1.8 | >500 |
| Abl | 2.3 | >430 |
| EGFR | >1,000 | 1 |
Q. How do researchers validate target engagement and off-target effects in cellular models?
- Methodology :
- Cellular Assays : Phosphorylation inhibition (e.g., p-Src Y416) in NIH-3T3 fibroblasts (IC₅₀ = 5 nM) .
- Off-Target Profiling : Broad kinase panels (e.g., Eurofins KinaseProfiler™) confirm >100-fold selectivity against VEGFR2, PDGFRβ .
Q. What in vivo models are used to assess pharmacokinetics and efficacy, and how does structural optimization improve bioavailability?
- Methodology :
- PK Studies : Oral dosing in rodents shows t₁/₂ = 40h, AUC = 1,200 ng·h/mL. 2,4-Dimethoxy groups reduce CYP3A4 metabolism .
- Xenograft Efficacy : 50 mg/kg/day in pancreatic cancer models reduces tumor volume by 70% (p < 0.001) vs. control .
Methodological Challenges
Q. How are contradictions in biological data resolved, such as conflicting IC₅₀ values across studies?
- Approach :
- Assay Standardization : Use ATP concentrations matching physiological levels (1 mM).
- Orthogonal Validation : Compare biochemical (HTRF) vs. cellular (Western blot) IC₅₀ values to rule out assay artifacts .
Q. What computational strategies predict binding modes and guide lead optimization?
- Methodology :
- Docking : Glide SP/XP scoring in c-Src (PDB: 2SRC) identifies hydrogen bonds between quinazoline N-1 and Met341 .
- MD Simulations : 100-ns simulations reveal stable piperazine interactions with Asp404 (MM-GBSA ΔG = -45 kcal/mol) .
Data Contradictions and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
